(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Physicochemical Properties Drug-likeness CNS Permeability

This aryl-piperazinyl methanone features a privileged 2-bromo-5-methoxyphenyl pharmacophore with an ortho-bromo handle enabling Suzuki, Buchwald-Hartwig, and Sonogashira late-stage diversification—unattainable with non-halogenated analogs. Calculated logP 3.33 and TPSA 86.88 Ų place it within CNS-permeable space, ideal for CNS receptor modulation and kinase inhibition SAR. The 2-bromo-5-methoxyphenyl motif aligns with patent-disclosed SCD-1 inhibitor pharmacophores for prostate cancer metabolism targets. Procure to accelerate focused library synthesis and SAR exploration around the aryl-piperazine core.

Molecular Formula C17H21BrN4O2
Molecular Weight 393.285
CAS No. 1286732-54-4
Cat. No. B2546365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone
CAS1286732-54-4
Molecular FormulaC17H21BrN4O2
Molecular Weight393.285
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)CCN3C=CC=N3
InChIInChI=1S/C17H21BrN4O2/c1-24-14-3-4-16(18)15(13-14)17(23)21-10-7-20(8-11-21)9-12-22-6-2-5-19-22/h2-6,13H,7-12H2,1H3
InChIKeyOVOPCYQKFGTYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS 1286732-54-4


The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone (CAS 1286732-54-4) is a research-grade synthetic small molecule with the formula C17H21BrN4O2 and a molecular weight of 393.29 g/mol [1]. It belongs to the class of aryl-piperazinyl methanones, featuring a 2-bromo-5-methoxyphenyl pharmacophore linked via a carbonyl to a piperazine ring, which is further connected through an ethyl spacer to a 1H-pyrazole moiety. This structure is representative of privileged scaffolds explored in medicinal chemistry for CNS receptor modulation and kinase inhibition, though no published bioactivity data currently exist for this specific molecule [2].

Procurement Rationale: Why Analogs Cannot Simply Replace 1286732-54-4 in Structure-Activity Programs


Generic substitution with closely related analogs (e.g., 4-isopropoxyphenyl, furan-2-yl, or cyclobutyl derivatives) is not feasible due to the unique role of the 2-bromo-5-methoxyphenyl group. This moiety confers distinct physicochemical properties (calculated logP 3.33, TPSA 86.88 Ų) and provides a synthetic handle (aryl bromide) for late-stage diversification via cross-coupling reactions, which is absent in non-halogenated analogs [1]. Additionally, the 2-bromo-5-methoxyphenyl fragment has been specifically exploited in patent literature as a key pharmacophoric element for SCD-1 inhibition, a target for which minor structural changes can abolish activity [2]. Therefore, selecting an alternative aryl-piperazinyl methanone without this precise substitution pattern would compromise both the intended chemical reactivity and the potential biological profile that motivates its procurement.

Head-to-Head Evidence Guide for (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone


Differentiated Physicochemical Profile: LogP and Polar Surface Area vs. Key Analogs

The target compound demonstrates a calculated partition coefficient (clogP) of 3.33 and a topological polar surface area (TPSA) of 86.88 Ų, placing it within the favorable range for oral absorption and blood-brain barrier penetration according to Lipinski's Rule of Five [1]. In contrast, its non-halogenated analog, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone (CAS 1286697-74-2), is predicted to have a higher logP due to the additional aliphatic carbon atoms on the isopropoxy group, potentially leading to poorer solubility and different pharmacokinetic behavior. While experimental logP values are unavailable, the presence of the bromine atom in the target compound provides a distinct electronic and lipophilic profile that can be exploited during lead optimization.

Physicochemical Properties Drug-likeness CNS Permeability

Synthetic Utility: Aryl Bromide Handle for Diversification

The ortho-bromo substituent on the methoxyphenyl ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification to generate compound libraries [1]. This feature is absent in non-halogenated analogs such as (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone or (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone, which are terminal compounds with limited capacity for further derivatization without de novo synthesis . The bromine atom thus makes the target compound a strategic intermediate for SAR exploration.

Synthetic Chemistry Cross-Coupling Library Synthesis

Patent-Anchored Pharmacophoric Rationale: 2-Bromo-5-methoxyphenyl in SCD-1 Inhibition

Patent EP2475367A1 explicitly identifies 2-bromo-5-methoxybenzoyl-piperazine derivatives as inhibitors of stearoyl-CoA-desaturase-1 (SCD-1), an enzyme implicated in prostate cancer metabolism [1]. While the specific target compound (CAS 1286732-54-4) is not claimed in the patent, its 2-bromo-5-methoxyphenyl moiety matches the key pharmacophoric element of the disclosed inhibitors. In contrast, analogs with different aryl groups (e.g., furan-2-yl or cyclobutyl) lack this structural motif and are therefore unlikely to engage SCD-1. This patent-derived evidence provides a rational basis for procuring the target compound for SCD-1-related research programs.

Cancer Metabolism SCD-1 Inhibition Pharmacophore

Conformational Flexibility and Binding-Site Adaptability vs. Rigid Analogs

The ethyl linker between the piperazine and pyrazole rings provides torsional flexibility (7 rotatable bonds) that may facilitate conformational adaptation to enzyme active sites, a feature noted for pyrazol-1-ylethyl-piperazine scaffolds in calcium channel modulator patents [1]. More rigid analogs, such as those where the pyrazole is directly attached to the piperazine (e.g., pyrazolo-piperazines), lack this degree of freedom and may exhibit different binding kinetics. While no direct binding data exists for the target compound, the flexible linker is a structural feature associated with improved target engagement in related chemotypes, offering a rationale for its selection over constrained analogs.

Conformational Analysis Molecular Docking Binding Affinity

Application Scenarios for (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone Based on Differentiated Evidence


Lead Optimization in SCD-1 Inhibitor Programs for Prostate Cancer

The target compound's 2-bromo-5-methoxyphenyl moiety aligns with the pharmacophore disclosed in SCD-1 inhibitor patents [1]. Procurement is recommended for medicinal chemistry teams seeking to explore structure-activity relationships around the aryl-piperazine core for prostate cancer metabolism targets.

Library Synthesis via Late-Stage Diversification

The ortho-bromo substituent serves as a reactive handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the generation of focused compound libraries for screening against CNS or kinase targets [2]. This synthetic utility differentiates the target compound from non-halogenated analogs that cannot be further derivatized without de novo synthesis.

Physicochemical Property Benchmarking in CNS Drug Design

With a calculated logP of 3.33 and TPSA of 86.88 Ų [3], the target compound sits within the favorable range for CNS permeability. It can serve as a reference standard for optimizing the physicochemical properties of related piperazine-pyrazole derivatives in CNS drug discovery programs.

Quote Request

Request a Quote for (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.